

Chemical and physical properties of Pranlukast hemihydrate

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Compound of Interest

Compound Name: *Pranlukast hemihydrate*

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Pranlukast Hemihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pranlukast hemihydrate is a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), playing a crucial role in the management of bronchial asthma and allergic rhinitis.[1][2] Its therapeutic efficacy is intrinsically linked to its chemical and physical properties, which govern its formulation, stability, and bioavailability. This technical guide provides an in-depth overview of the core chemical and physical characteristics of **Pranlukast hemihydrate**, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

Pranlukast hemihydrate is a white to light-yellow powder or crystalline solid.[3] It is practically insoluble in water, a characteristic that presents challenges in formulation and drug delivery.[4]

Identification and Structure

Property	Data	Reference
CAS Number	150821-03-7	[3]
IUPAC Name	N-[4-oxo-2-(2H-1,2,3,4-tetrazol-5-yl)-4H-chromen-8-yl]-4-(4-phenylbutoxy)benzamide hemihydrate	[3]
Molecular Formula	C ₅₄ H ₄₈ N ₁₀ O ₉	[5]
Molecular Weight	981.0 g/mol	[5]
InChI Key	MSXTUBJFNBZPGC-UHFFFAOYSA-N	[3]
SMILES	<chem>O.O=C(NC1=C2OC(=CC(=O)C2=CC=C1)C1=NNN=N1)C1=CC=C(OCCCCC2=CC=CC=C2)C=C1.O=C(NC1=C2OC(=CC(=O)C2=CC=C1)C1=NNN=N1)C1=CC=C(OCCCCC2=CC=CC=C2)C=C1</chem>	[3]

Physicochemical Data

Property	Value	Reference
Melting Point	231°C to 234°C	[3]
Loss on Drying	1.5% to 2.0%	[3]
pKa (estimated)	~5 (tetrazole group)	[4][6]
Appearance	White to light yellow powder or crystals	[3]

Solubility Data

Pranlukast hemihydrate is a poorly water-soluble drug, which significantly impacts its dissolution and bioavailability.^{[4][6]} Its solubility is pH-dependent, showing increased solubility in basic conditions.

Solvent	Concentration of Excipient	Solubility (µg/mL)	Reference
Water (25°C)	-	~0.36	[6]
Water (37°C)	-	1.03	[4]
pH 1.2 Buffer	-	0.50	
pH 3.0 Buffer	-	1.89	
pH 5.0 Buffer	-	5.72	
pH 6.8 Buffer	-	8.31	
pH 7.4 Buffer	-	8.25	
pH 10.0 Buffer	-	8.10	
1% (w/w) HPMC solution	1%	87.58	[6]
Sucrose Laurate solution	-	682.03	[6]
Methanol (323.15 K)	-	Mole fraction: 3.96×10^{-5}	[7]
Ethanol (323.15 K)	-	Mole fraction: 6.18×10^{-5}	[7]
1-Propanol (323.15 K)	-	Mole fraction: 9.63×10^{-5}	[7]
2-Propanol (323.15 K)	-	Mole fraction: 5.71×10^{-5}	[7]
1-Butanol (323.15 K)	-	Mole fraction: 26.39×10^{-5}	[7]
Dimethyl sulfoxide (DMSO)	-	≥10 mg/mL	[8]

Experimental Protocols

Solubility Determination (Equilibrium Method)

This protocol outlines the determination of **Pranlukast hemihydrate** solubility in various aqueous solutions containing excipients.

- **Preparation of Solutions:** Prepare aqueous solutions of selected hydrophilic polymers (e.g., HPMC at 1% w/v) and surfactants (e.g., sucrose laurate at 5% w/v).
- **Sample Addition:** Add an excess amount of **Pranlukast hemihydrate** (e.g., 50 mg) to a fixed volume (e.g., 15 mL) of each excipient solution in a sealed container.
- **Sonication:** Sonicate the suspensions for 2 hours in an ultrasonic bath to facilitate initial dispersion.
- **Equilibration:** Incubate the suspensions in a shaking water bath at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
- **Sampling and Filtration:** After equilibration, withdraw a sample and immediately filter it through a 0.45 µm syringe filter to remove undissolved solid.
- **Dilution:** Dilute the filtrate with a suitable mobile phase for analysis.
- **Quantification:** Determine the concentration of dissolved **Pranlukast hemihydrate** using a validated HPLC method.[6]

Stability-Indicating RP-HPLC Method

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **Pranlukast hemihydrate** and the detection of its degradation products.

- **Chromatographic System:**
 - **Column:** Kromosil 100 C18 (150 mm × 4.6 mm, 5 µm).[9]
 - **Mobile Phase:** Acetonitrile: 0.1% Glacial Acetic Acid (85:15 v/v).[9]

- Flow Rate: 0.5 mL/min.[9]
- Column Temperature: 30°C.[9]
- Detection: UV at 262 nm.[9]
- Standard Solution Preparation:
 - Accurately weigh about 25 mg of Pranlukast RS.
 - Dissolve in 5 mL of dimethylsulfoxide.
 - Dilute to 100 mL with the dissolution medium.
 - Further dilute 2 mL of this solution to 100 mL with the dissolution medium.
- Sample Solution Preparation: Prepare the sample solution to a theoretical concentration of about 0.5 µg/mL of pranlukast hydrate in the dissolution medium.
- Forced Degradation Studies:
 - Acid Degradation: 0.1 N HCl at 80°C for 2 hours.
 - Alkaline Degradation: 0.1 N NaOH at 80°C for 2 hours.
 - Oxidative Degradation: 3% H₂O₂ at 80°C for 2 hours.
 - Thermal Degradation: Dry heat at 105°C for 24 hours.
 - Photolytic Degradation: Expose the drug to UV light (254 nm) for 24 hours.
- Analysis: Inject the standard, sample, and stressed samples into the HPLC system and record the chromatograms. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

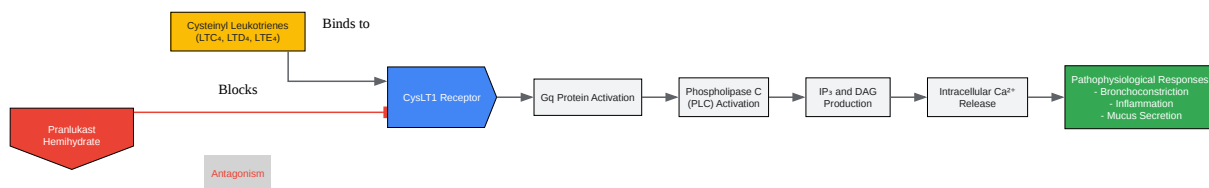
Powder X-Ray Diffraction (PXRD)

This protocol is used to characterize the solid-state form of **Pranlukast hemihydrate**.

- Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Mount the powdered sample onto a sample holder.
- Instrument Setup:
 - Radiation: Cu K α .
 - Voltage and Current: e.g., 40 kV and 40 mA.
 - Scan Range (2 θ): e.g., 5° to 40°.
 - Step Size: e.g., 0.02°.
- Data Collection: Collect the diffraction pattern.
- Data Analysis: Analyze the resulting diffractogram for characteristic peaks. For **Pranlukast hemihydrate**, characteristic diffraction peaks are observed at 2 θ values of 9.8°, 14.4°, 16.6°, and 19.9°.[\[10\]](#)

Mechanism of Action and Signaling Pathway

Pranlukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[\[11\]](#)[\[12\]](#) Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent inflammatory mediators that, upon binding to CysLT1 receptors on various cells, including airway smooth muscle cells and eosinophils, trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment.[\[13\]](#)[\[14\]](#) By competitively blocking the binding of cysteinyl leukotrienes to the CysLT1 receptor, Pranlukast inhibits these downstream effects, thereby alleviating the symptoms of asthma and allergic rhinitis.[\[11\]](#)[\[13\]](#)



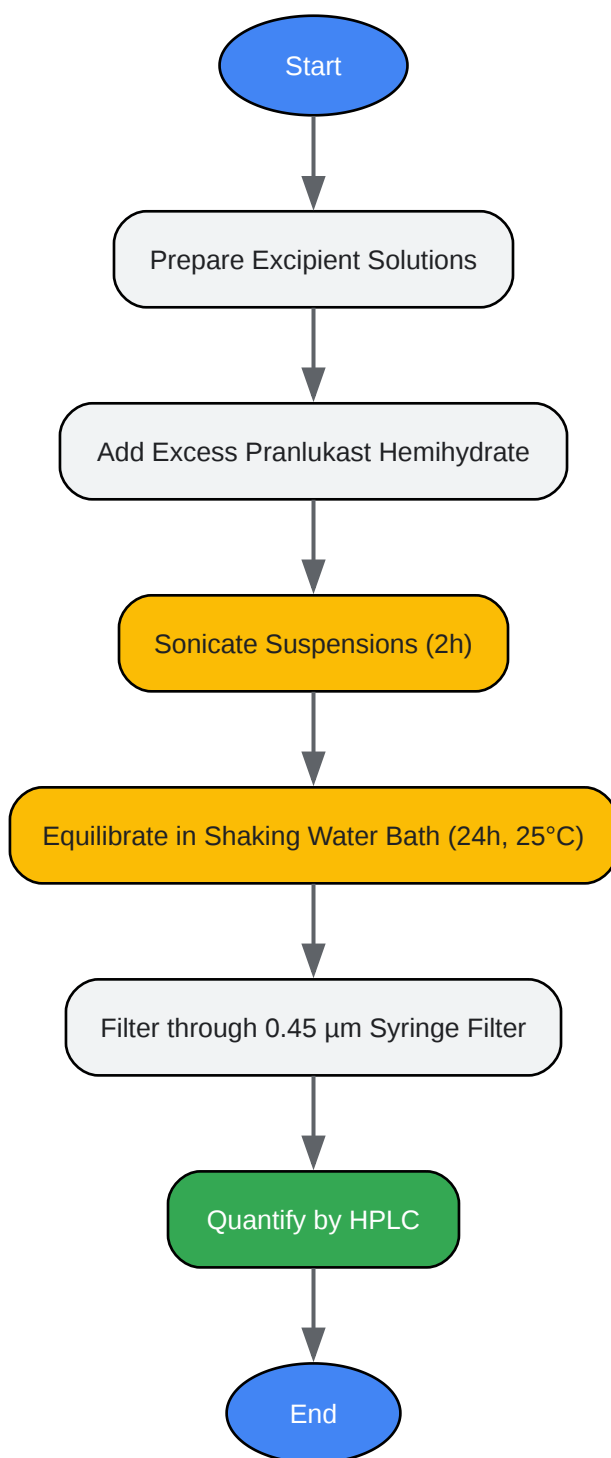
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Caption: **Pranlukast hemihydrate** competitively antagonizes the CysLT1 receptor.

Experimental Workflow Visualizations

Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the equilibrium solubility of **Pranlukast hemihydrate**.

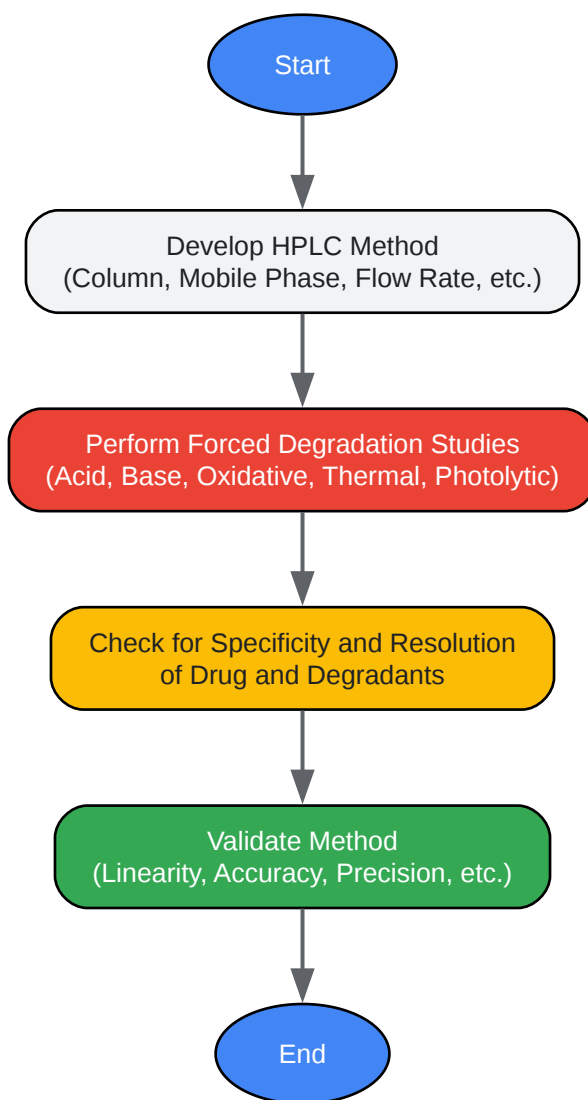


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Caption: Workflow for determining the equilibrium solubility of **Pranlukast hemihydrate**.

Workflow for Stability-Indicating HPLC Method Development

This diagram outlines the process for developing and validating a stability-indicating HPLC method for **Pranlukast hemihydrate**.



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Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

This technical guide has provided a detailed overview of the essential chemical and physical properties of **Pranlukast hemihydrate**. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for analytical method development and quality control. The visualizations of the mechanism of action and experimental workflows serve to clarify complex processes. A thorough understanding of these properties is paramount for the successful development of stable, safe, and effective pharmaceutical formulations containing **Pranlukast hemihydrate**.

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